Guanidine, N-cyano-N',N''-bis(1-methylethyl)-
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Overview
Description
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- is a chemical compound with the molecular formula C8H16N4. It is a derivative of guanidine, which is a functional group commonly found in various natural products, pharmaceuticals, and biochemical processes . Guanidine derivatives are known for their strong basic properties and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the guanylation of amines with cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions . Another method utilizes N-protected S-methylisothioureas as starting materials, which are then reacted with amines to form the desired guanidine derivative . Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler guanidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new guanidine derivatives.
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and chlorotrimethylsilane . The major products formed from these reactions are typically other guanidine derivatives with different substituents.
Scientific Research Applications
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- involves its ability to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . The molecular targets and pathways involved include interactions with acetylcholine receptors and modulation of ion channels in muscle cells .
Comparison with Similar Compounds
Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- can be compared with other similar compounds such as:
N-Cyano-N’,N’'-bis(1-methylethyl)guanidine: A closely related compound with similar chemical properties and applications.
Acetylguanidine: Obtained by the N-acylation of guanidine salts, this compound has different reactivity and applications compared to Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)-.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have unique structural features and biological activities.
The uniqueness of Guanidine, N-cyano-N’,N’'-bis(1-methylethyl)- lies in its specific substituents and the resulting chemical and biological properties that differentiate it from other guanidine derivatives.
Properties
CAS No. |
78822-77-2 |
---|---|
Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-cyano-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C8H16N4/c1-6(2)11-8(10-5-9)12-7(3)4/h6-7H,1-4H3,(H2,10,11,12) |
InChI Key |
XTWBQKHPKUSVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)NC#N |
Origin of Product |
United States |
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